molecular formula C₅₇H₁₀₆N₂O₉ B1141360 Orlistat Dimer Impurity CAS No. 881900-54-5

Orlistat Dimer Impurity

Cat. No.: B1141360
CAS No.: 881900-54-5
M. Wt: 963.46
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Orlistat Dimer Impurity is a byproduct formed during the synthesis and degradation of Orlistat, a well-known lipase inhibitor used for the treatment of obesity. This impurity is significant in pharmaceutical quality control as it can affect the efficacy and safety of the final drug product.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Orlistat Dimer Impurity typically involves the reaction of Orlistat under specific conditions that promote dimerization. This can occur during the manufacturing process or storage of Orlistat. The reaction conditions often include the presence of solvents like methanol or ethyl alcohol, and the reaction may be catalyzed by acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound is generally minimized through careful control of the synthesis and storage conditions of Orlistat. This includes maintaining optimal temperature, pH, and solvent conditions to prevent the formation of impurities.

Chemical Reactions Analysis

Types of Reactions

Orlistat Dimer Impurity can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized products, which may further degrade the impurity.

    Reduction: Reduction reactions can convert the impurity into less complex molecules.

    Substitution: This involves the replacement of functional groups within the impurity molecule, potentially leading to different byproducts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction could yield alcohols or alkanes.

Scientific Research Applications

Orlistat Dimer Impurity is primarily studied in the context of pharmaceutical research to ensure the purity and safety of Orlistat formulations. Its presence and concentration are monitored using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. Research applications include:

    Chemistry: Understanding the stability and degradation pathways of Orlistat.

    Biology: Studying the biological effects of impurities on drug efficacy and safety.

    Medicine: Ensuring the safety of Orlistat for patient use by minimizing impurities.

    Industry: Developing improved manufacturing processes to reduce impurity formation.

Mechanism of Action

The mechanism of action of Orlistat Dimer Impurity is not well-studied, as it is primarily considered an unwanted byproduct. it is believed that the impurity does not significantly contribute to the lipase inhibition activity of Orlistat. Instead, its presence is monitored to ensure the overall quality of the pharmaceutical product.

Properties

IUPAC Name

[(7R,8S,10S)-7-[[(2S)-1-[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl]oxy-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] (2S)-2-formamido-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H106N2O9/c1-9-13-17-21-23-25-27-29-31-35-46(66-56(64)50(58-43-60)39-44(5)6)41-52(61)48(37-33-19-15-11-3)54(62)59-51(40-45(7)8)57(65)67-47(36-32-30-28-26-24-22-18-14-10-2)42-53-49(55(63)68-53)38-34-20-16-12-4/h43-53,61H,9-42H2,1-8H3,(H,58,60)(H,59,62)/t46-,47-,48+,49-,50-,51-,52-,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVMPRANOWJTRG-KREHMKRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC(=O)C(CCCCCC)C(CC(CCCCCCCCCCC)OC(=O)C(CC(C)C)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCCC)[C@H](C[C@H](CCCCCCCCCCC)OC(=O)[C@H](CC(C)C)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H106N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858258
Record name (7R,8S,10S)-7-{[(2S)-1-({(2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl}oxy)-4-methyl-1-oxopentan-2-yl]carbamoyl}-8-hydroxyhenicosan-10-yl (2S)-2-formamido-4-methylpentanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

963.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881900-54-5
Record name (7R,8S,10S)-7-{[(2S)-1-({(2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl}oxy)-4-methyl-1-oxopentan-2-yl]carbamoyl}-8-hydroxyhenicosan-10-yl (2S)-2-formamido-4-methylpentanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.